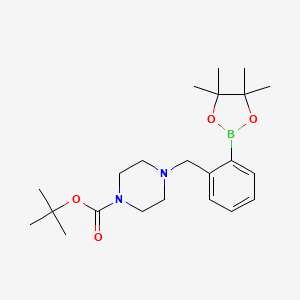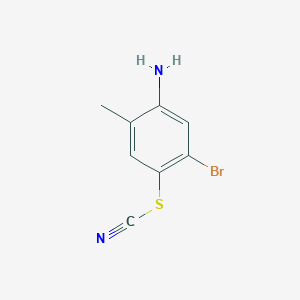
4-Amino-5-methylthiophene-2-sulfonamide
Descripción general
Descripción
“4-Amino-5-methylthiophene-2-sulfonamide” is a chemical compound with the CAS Number: 905839-53-4 . It has a molecular weight of 192.26 and its IUPAC name is 4-amino-5-methyl-2-thiophenesulfonamide .
Molecular Structure Analysis
The molecular formula of “this compound” is C5H8N2O2S2 . Its InChI Code is 1S/C5H8N2O2S2/c1-3-4 (6)2-5 (10-3)11 (7,8)9/h2H,6H2,1H3, (H2,7,8,9) .
Physical And Chemical Properties Analysis
“this compound” is a powder with a melting point of 174-175°C . It is stored at room temperature .
Aplicaciones Científicas De Investigación
Antiviral and Antibacterial Applications
Sulfonamide derivatives, including those related to 4-Amino-5-methylthiophene-2-sulfonamide, have shown potential in antiviral and antibacterial applications. For instance, a study by Chen et al. (2010) involved the synthesis of thiadiazole sulfonamide derivatives that exhibited anti-tobacco mosaic virus activity, highlighting their antiviral potential Chen et al., 2010. Furthermore, compounds synthesized from sulfonamide derivatives have been tested for their antibacterial efficacy, showcasing their broad-spectrum antibacterial properties Pervaiz et al., 2020.
Antitumor and Antiproliferative Effects
Research has also delved into the antitumor and antiproliferative effects of sulfonamide derivatives. A study conducted by Pawar et al. (2018) reported the synthesis of thiophene sulfonamide derivatives that exhibited significant antiproliferative activity against various cancer cell lines, indicating their potential in cancer therapy Pawar et al., 2018.
Environmental Applications
In the environmental sector, studies have focused on the biodegradation of sulfonamides, including sulfamethoxazole, a compound structurally related to this compound. Achromobacter denitrificans PR1 was identified as capable of degrading sulfamethoxazole, using it as a sole source of carbon, nitrogen, and energy, which points to potential environmental remediation applications Reis et al., 2014.
Materials Science
In materials science, functionalization of graphene oxide with sulfonamide derivatives has been explored for dye and heavy metal removal, demonstrating the versatility of sulfonamide-functionalized materials in environmental cleanup and water treatment Chen et al., 2016.
Mecanismo De Acción
While the specific mechanism of action for “4-Amino-5-methylthiophene-2-sulfonamide” is not available, sulfonamides, in general, are known to be competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Safety and Hazards
Propiedades
IUPAC Name |
4-amino-5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S2/c1-3-4(6)2-5(10-3)11(7,8)9/h2H,6H2,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCDSAZBYYBGSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)S(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B1373288.png)


